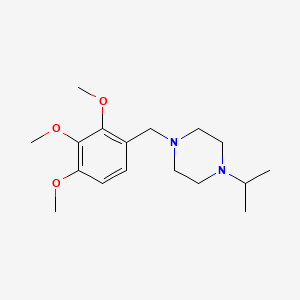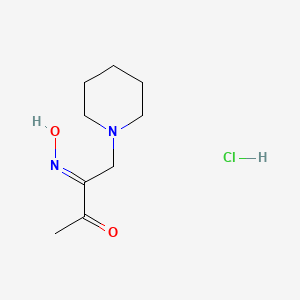![molecular formula C20H23F3N2 B5887396 1-(3-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5887396.png)
1-(3-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 1-(3-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine is not fully understood, but it is thought to act as a modulator of various neurotransmitter systems, including dopamine, serotonin, and glutamate. It has been found to bind to various receptors, including the D2 dopamine receptor, 5-HT1A serotonin receptor, and NMDA glutamate receptor, among others. Its ability to modulate these systems may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects, including the modulation of neurotransmitter systems, the reduction of oxidative stress, and the inhibition of cell proliferation. It has also been found to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine in lab experiments is its ability to modulate various neurotransmitter systems, making it a useful tool for studying the mechanisms underlying mental disorders. It also possesses potent antipsychotic and anxiolytic effects, making it a promising candidate for the development of new drugs for the treatment of mental disorders. One of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 1-(3-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine, including:
1. Further exploration of its potential applications in medicinal chemistry and pharmacology, including the development of new drugs for the treatment of mental disorders.
2. Investigation of its mechanism of action, including its interactions with various neurotransmitter systems and receptors.
3. Study of its potential toxicity and safety profile, including its effects on organ function and metabolism.
4. Exploration of its potential applications in other fields, including neuroscience and cancer research.
Conclusion:
This compound is a promising compound that has gained significant interest in the scientific community due to its potential applications in various fields. It has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research. Its ability to modulate various neurotransmitter systems and possess potent antipsychotic and anxiolytic effects makes it a potential candidate for the development of new drugs for the treatment of mental disorders. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 1-(3-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine can be achieved through various methods, including the reaction of 1-(3-phenylpropyl)piperazine with trifluoromethylbenzene in the presence of a catalyst, such as palladium on carbon or Raney nickel. Another method involves the reaction of 1-(3-phenylpropyl)piperazine with 3-(trifluoromethyl)benzaldehyde in the presence of a reducing agent, such as sodium borohydride.
Aplicaciones Científicas De Investigación
1-(3-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit significant activity against various diseases, including cancer, depression, anxiety, and schizophrenia. It has also been found to possess potent antipsychotic and anxiolytic effects, making it a promising candidate for the treatment of mental disorders.
Propiedades
IUPAC Name |
1-(3-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2/c21-20(22,23)18-9-4-10-19(16-18)25-14-12-24(13-15-25)11-5-8-17-6-2-1-3-7-17/h1-4,6-7,9-10,16H,5,8,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOSBCIKBPHJTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-thienylthio)acetamide](/img/structure/B5887319.png)

![2-{[3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5887331.png)

![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(3-methylbutyl)ethanediamide](/img/structure/B5887341.png)
![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5887362.png)


![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5887392.png)
![4-chloro-2-[5-(2-methylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5887401.png)


